6,7-Dibromo-2-naphthonitrile
Overview
Description
6,7-Dibromo-2-naphthonitrile: is an organic compound with the molecular formula C11H5Br2N . It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th and 7th positions, and a nitrile group is attached at the 2nd position. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-2-naphthonitrile typically involves the bromination of 2-naphthonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dibromo-2-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Reactions: Products include substituted naphthonitriles with various functional groups replacing the bromine atoms.
Reduction Reactions: The primary product is 2-aminonaphthalene.
Coupling Reactions:
Scientific Research Applications
Chemistry: 6,7-Dibromo-2-naphthonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and polymers.
Biology and Medicine: While specific biological applications are limited, derivatives of naphthonitriles have been explored for their potential as pharmaceutical intermediates and bioactive compounds.
Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and advanced materials. Its brominated structure makes it a valuable intermediate in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2-naphthonitrile in chemical reactions involves the electrophilic nature of the bromine atoms and the nucleophilic nature of the nitrile group. The bromine atoms can be readily displaced by nucleophiles, facilitating substitution reactions. The nitrile group can undergo reduction or participate in coupling reactions, contributing to the formation of new carbon-nitrogen or carbon-carbon bonds.
Comparison with Similar Compounds
- 2-Bromo-6-naphthonitrile
- 6-Bromo-2-naphthonitrile
- 5,7-Dibromo-2-naphthonitrile
Comparison: 6,7-Dibromo-2-naphthonitrile is unique due to the presence of two bromine atoms at adjacent positions on the naphthalene ring, which enhances its reactivity in substitution and coupling reactions compared to mono-brominated derivatives. The presence of the nitrile group also provides additional functionality for further chemical transformations.
Properties
IUPAC Name |
6,7-dibromonaphthalene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2N/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIPOXSIDGLBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00737389 | |
Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139914-16-2 | |
Record name | 6,7-Dibromonaphthalene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00737389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.